molecular formula C20H19N B1611789 (S)-(-)-1,2,2-Triphenylethylamine CAS No. 352535-04-7

(S)-(-)-1,2,2-Triphenylethylamine

Cat. No.: B1611789
CAS No.: 352535-04-7
M. Wt: 273.4 g/mol
InChI Key: NDCGGZYGIWLSAT-HXUWFJFHSA-N
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Description

(S)-(-)-1,2,2-Triphenylethylamine is a chiral amine compound characterized by its three phenyl groups attached to an ethylamine backbone. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and applications. The (S)-enantiomer indicates that the compound is optically active and rotates plane-polarized light in a specific direction.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-1,2,2-Triphenylethylamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 1,2,2-triphenylethanone using chiral catalysts or reagents to ensure the formation of the (S)-enantiomer. Another approach involves the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts such as rhodium or ruthenium complexes to achieve high enantioselectivity and yield. The reaction conditions are optimized to ensure the efficient production of the desired enantiomer with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-1,2,2-Triphenylethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or ketone.

    Reduction: Reduction reactions can further modify the amine group, potentially leading to secondary or tertiary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or ketones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

(S)-(-)-1,2,2-Triphenylethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is valuable in the development of enantioselective catalysts and ligands.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and the development of chiral drugs.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including as potential treatments for neurological disorders.

    Industry: It is used in the production of chiral intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-(-)-1,2,2-Triphenylethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into chiral active sites, influencing biological pathways and processes. The exact mechanism depends on the specific application and target, but it generally involves binding to and modulating the activity of proteins or other biomolecules.

Comparison with Similar Compounds

    ®-(+)-1,2,2-Triphenylethylamine: The enantiomer of (S)-(-)-1,2,2-Triphenylethylamine, which has different optical activity and potentially different biological effects.

    1,2,2-Triphenylethanol: A related compound with a hydroxyl group instead of an amine group, used in similar applications but with different reactivity.

    Triphenylmethane: A simpler compound with three phenyl groups attached to a central carbon, lacking the ethylamine backbone.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to interact enantioselectively with biological molecules makes it particularly valuable in research and industrial applications.

Properties

IUPAC Name

(1S)-1,2,2-triphenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H,21H2/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCGGZYGIWLSAT-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584252
Record name (1S)-1,2,2-Triphenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352535-04-7
Record name (1S)-1,2,2-Triphenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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